2-Ethynyl Adenosine
2-Ethynyl Adenosine
2-Ethynyl Adenosine is an adenosine derivative, used to capture newly polyadenylated transcripts. 2-Ethynyl Adenosine is also used as a non-radioactive chemical reporter for protein AMPylation.
Brand Name:
Vulcanchem
CAS No.:
99044-57-2
VCID:
VC0515905
InChI:
InChI=1S/C12H13N5O4/c1-2-6-15-10(13)7-11(16-6)17(4-14-7)12-9(20)8(19)5(3-18)21-12/h1,4-5,8-9,12,18-20H,3H2,(H2,13,15,16)/t5-,8-,9-,12-/m1/s1
SMILES:
C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Molecular Formula:
C12H13N5O4
Molecular Weight:
291.26 g/mol
2-Ethynyl Adenosine
CAS No.: 99044-57-2
Inhibitors
VCID: VC0515905
Molecular Formula: C12H13N5O4
Molecular Weight: 291.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 99044-57-2 |
---|---|
Product Name | 2-Ethynyl Adenosine |
Molecular Formula | C12H13N5O4 |
Molecular Weight | 291.26 g/mol |
IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-ethynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C12H13N5O4/c1-2-6-15-10(13)7-11(16-6)17(4-14-7)12-9(20)8(19)5(3-18)21-12/h1,4-5,8-9,12,18-20H,3H2,(H2,13,15,16)/t5-,8-,9-,12-/m1/s1 |
Standard InChIKey | ILZDIASZHUIPSA-JJNLEZRASA-N |
Isomeric SMILES | C#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES | C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Canonical SMILES | C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Appearance | Solid powder |
Description | 2-Ethynyl Adenosine is an adenosine derivative, used to capture newly polyadenylated transcripts. 2-Ethynyl Adenosine is also used as a non-radioactive chemical reporter for protein AMPylation. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2-Ethynyl Adenosine; 2 Ethynyl Adenosine; 2-Ethynyl-Adenosine; 2-Ethynyl-Ade |
Reference | 1: Creech C, Kanaujia M, Causey CP. Synthesis and evaluation of 2-ethynyl-adenosine-5'-triphosphate as a chemical reporter for protein AMPylation. Org Biomol Chem. 2015 Aug 21;13(31):8550-5. doi: 10.1039/c5ob01081k. PubMed PMID: 26173047. 2: Tosh DK, Deflorian F, Phan K, Gao ZG, Wan TC, Gizewski E, Auchampach JA, Jacobson KA. Structure-guided design of A(3) adenosine receptor-selective nucleosides: combination of 2-arylethynyl and bicyclo[3.1.0]hexane substitutions. J Med Chem. 2012 May 24;55(10):4847-60. doi: 10.1021/jm300396n. Epub 2012 May 16. PubMed PMID: 22559880; PubMed Central PMCID: PMC3371665. 3: Mathieu R, Baurand A, Schmitt M, Gachet C, Bourguignon JJ. Synthesis and biological activity of 2-alkylated deoxyadenosine bisphosphate derivatives as P2Y(1) receptor antagonists. Bioorg Med Chem. 2004 Apr 1;12(7):1769-79. PubMed PMID: 15028267. |
PubChem Compound | 11119839 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume